4-Bromo-5,7-dichloro-1,6-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
4-bromo-5,7-dichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-12-5-3-6(10)13-8(11)7(4)5/h1-3H |
InChI Key |
SJMPNMBALFWJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=C(C2=C1Br)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Strategies of 4 Bromo 5,7 Dichloro 1,6 Naphthyridine
Cobalt-Catalyzed Cross-Couplings with Organometallic Reagents (e.g., Magnesium and Zinc organometallics)
No information is available for this specific reaction on the target substrate.
Electrophilic and Radical Functionalization Approaches
No information is available for this specific reaction on the target substrate.
Side-Chain Derivatization and Further Annulation Reactions
No information is available for this specific reaction on the target substrate.
Advanced Spectroscopic and Structural Characterization in the Context of 4 Bromo 5,7 Dichloro 1,6 Naphthyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 4-Bromo-5,7-dichloro-1,6-naphthyridine, ¹H-NMR spectroscopy would provide crucial information about the number, environment, and connectivity of the hydrogen atoms on the naphthyridine core.
The aromatic region of the ¹H-NMR spectrum would be of particular interest. The protons on the naphthyridine ring system would appear as distinct signals, with their chemical shifts (δ) influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents (bromine and chlorine). The coupling patterns (splitting of signals) between adjacent protons would reveal their relative positions. For instance, protons on the same ring would exhibit characteristic coupling constants (J values), allowing for the unambiguous assignment of each signal to a specific proton.
Expected ¹H-NMR Spectral Features for this compound:
| Proton Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Rationale |
| H-2 | Higher frequency | Singlet or narrow doublet | Influenced by adjacent nitrogen and chloro group. |
| H-3 | Lower frequency than H-2 and H-8 | Doublet | Coupled to H-2. |
| H-8 | Higher frequency | Singlet | Influenced by adjacent nitrogen and bromo group. |
Note: This is a hypothetical data table based on general principles of NMR spectroscopy for similar aromatic heterocyclic compounds.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass. This would, in turn, confirm its molecular formula (C₈H₃BrCl₂N₂). The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence for the presence and number of these halogen atoms.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragment ions provides a roadmap of the molecule's structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (as radicals or HX) and the cleavage of the heterocyclic ring system. The fragmentation pattern of this compound would be expected to show initial losses of Br, Cl, HCl, and HBr, followed by further fragmentation of the naphthyridine core.
Hypothetical Mass Spectrometry Fragmentation Data:
| m/z Value | Possible Fragment |
| [M]+ | Molecular ion |
| [M-Br]+ | Loss of a bromine radical |
| [M-Cl]+ | Loss of a chlorine radical |
| [M-HBr]+ | Loss of hydrogen bromide |
| [M-HCl]+ | Loss of hydrogen chloride |
Note: This table represents plausible fragmentation pathways for the target compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Bonding Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the bonds within this compound. The aromatic C-H stretching vibrations would be observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like naphthyridine exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound would be expected to show π → π* transitions, and the position of the absorption maxima (λ_max) would be influenced by the halogen substituents.
Expected Spectroscopic Data:
| Spectroscopic Technique | Characteristic Absorption/Band |
| IR Spectroscopy | ~3000-3100 cm⁻¹ (Aromatic C-H stretch) |
| ~1400-1600 cm⁻¹ (C=C and C=N stretch) | |
| <800 cm⁻¹ (C-Cl, C-Br stretch) | |
| UV-Vis Spectroscopy | Multiple bands corresponding to π → π* transitions |
Note: This table provides expected regions for key spectral features.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions. In halogenated organic compounds, halogen bonding (interactions involving the electrophilic region of a halogen atom) and π-π stacking interactions between the aromatic rings are common. Although the prompt mentions C-H…F hydrogen bonds, in the case of this compound, one might observe C-H…N or C-H…Cl hydrogen bonds, which are also important in directing crystal packing. The detailed structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of the compound and for rational drug design if the molecule is of pharmaceutical interest.
Mechanistic and Theoretical Investigations of 4 Bromo 5,7 Dichloro 1,6 Naphthyridine Transformations
Elucidation of Reaction Mechanisms for Key Synthetic Routes
Currently, there is a lack of published research detailing the specific reaction mechanisms for the synthesis of 4-bromo-5,7-dichloro-1,6-naphthyridine. General synthetic strategies for the 1,6-naphthyridine (B1220473) core often involve cyclization reactions. For related compounds, these pathways can proceed through various mechanisms, including electrophilic or nucleophilic cyclizations, and are often influenced by the nature of the precursors and the reaction conditions.
Proposed Catalyst-Free Mechanisms and Cyclization Pathways for Related Naphthyridines:
For other naphthyridine derivatives, catalyst-free synthetic methods have been reported, which typically involve thermally or acid-promoted cyclization steps. The mechanisms of these reactions are presumed to proceed through intramolecular nucleophilic attack to form the bicyclic ring system. However, without experimental or computational studies on this compound, any proposed mechanism would be purely speculative and an extrapolation from more generally studied naphthyridine syntheses.
Computational Chemistry and Quantum Mechanical Studies
A thorough search of scientific databases reveals a significant lack of computational and quantum mechanical studies specifically dedicated to this compound. Such studies are crucial for understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No specific Density Functional Theory (DFT) calculations for this compound have been reported in the literature. DFT is a powerful tool used to predict the electronic structure, molecular orbitals (HOMO-LUMO gap), electrostatic potential, and reactivity indices of molecules. For a compound like this compound, DFT calculations could provide valuable insights into the reactivity of the different positions on the naphthyridine core, particularly the influence of the bromo and chloro substituents on the aromatic system.
Transition State Analysis and Reaction Pathway Modeling
There are currently no published studies on the transition state analysis or reaction pathway modeling for the synthesis or transformations of this compound. Such studies would be instrumental in elucidating the precise mechanisms of its formation and subsequent reactions. By mapping the potential energy surface and identifying the transition state structures, researchers can determine the most energetically favorable reaction pathways.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. At present, there are no specific MD simulation studies focused on this compound. Such simulations could be employed to investigate its interactions with other molecules, its conformational dynamics, and its behavior in different solvent environments.
Coordination Chemistry and Metal Complex Formation with 4 Bromo 5,7 Dichloro 1,6 Naphthyridine Ligands
Design and Synthesis of Naphthyridine-Based Ligands Derived from 4-Bromo-5,7-dichloro-1,6-naphthyridine
The compound this compound serves as a versatile building block for the synthesis of more complex, functionalized naphthyridine-based ligands. The differential reactivity of the halogen atoms at the C4, C5, and C7 positions allows for selective and sequential substitution reactions, which is a cornerstone of the design strategy for these ligands.
The primary synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. researchgate.net Research has shown that in dichlorinated naphthyridines, the initial nucleophilic attack preferentially occurs at the C5 position. researchgate.net This regioselectivity is crucial for the controlled, stepwise synthesis of mono- and di-substituted derivatives. For instance, reacting 5,7-dichloro-1,6-naphthyridine (B1340720) with an aryl boronic acid under Suzuki-Miyaura conditions results in the selective arylation at the C5 position. researchgate.net This principle of regioselective substitution is fundamental to creating asymmetric ligands derived from the this compound core.
The general strategy for ligand synthesis from this precursor involves:
Selective C5-Substitution: A cross-coupling reaction, typically with an aryl or heteroaryl boronic acid, to replace the chlorine atom at the C5 position.
Selective C7-Substitution: A subsequent cross-coupling reaction to functionalize the C7 position, often with a different coupling partner to create an asymmetric ligand.
C4-Functionalization: The bromo group at the C4 position can then be targeted for further modification, allowing for the introduction of additional functional groups or extension of the ligand's π-system.
These stepwise modifications enable the construction of bidentate or tridentate ligands designed to coordinate with specific transition metals. The nature of the substituent groups introduced (e.g., pyridyl, thienyl, or phenyl rings) is carefully chosen to fine-tune the electronic properties and steric environment of the resulting metal complex. diva-portal.org
Formation of Metal Complexes with Transition Metals (e.g., Ruthenium, Rhodium, Palladium)
Ligands derived from the this compound scaffold readily form stable complexes with a variety of transition metals, owing to the chelating ability of the two nitrogen atoms within the naphthyridine core. The most studied examples involve metals from Group 8-10, such as ruthenium, rhodium, and palladium.
Ruthenium Complexes: Naphthyridine-based ligands are particularly effective in coordinating with ruthenium(II) centers. Typically, these ligands are incorporated into octahedral complexes, often with ancillary ligands like 2,2'-bipyridine (B1663995) (bpy). diva-portal.org The synthesis of these complexes involves reacting the naphthyridine-derived ligand with a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂]. The resulting complexes are of great interest due to their rich photophysical and electrochemical properties. science.gov
Rhodium Complexes: Ligands featuring the 1,5-naphthyridine (B1222797) core, a close isomer of the 1,6-naphthyridine (B1220473) system, have been successfully used to form complexes with rhodium. nih.gov These complexes are often investigated for their catalytic and electrochemical behavior.
Palladium Complexes: Palladium complexes featuring naphthyridine ligands are significant, not only as final products but also as intermediates in the synthesis of the ligands themselves via cross-coupling reactions. researchgate.net Palladium(II) ions form square planar complexes with these N-donor ligands. science.gov These complexes are explored for their applications in catalysis and materials science. researchgate.netscience.gov
The formation of these complexes is typically confirmed through techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which provide detailed information about the coordination geometry and bonding between the ligand and the metal center.
Electrochemical and Photophysical Properties of Naphthyridine-Metal Complexes
The electronic properties of metal complexes derived from this compound are a key area of research. These properties are largely dictated by the interplay between the metal center, the naphthyridine ligand, and any ancillary ligands present.
Electrochemical Properties: Cyclic voltammetry is commonly used to probe the redox behavior of these complexes. Ruthenium(II) complexes based on naphthyridine ligands typically exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The potential at which this oxidation occurs is sensitive to the electron-donating or electron-withdrawing nature of the substituents on the naphthyridine ligand. Additionally, ligand-centered reduction processes are often observed at negative potentials.
Photophysical Properties: Many ruthenium(II)-naphthyridine complexes are luminescent, with properties stemming from metal-to-ligand charge transfer (MLCT) excited states. diva-portal.org Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent relaxation of this excited state can occur via the emission of a photon (phosphorescence).
Key photophysical parameters include:
Absorption Maxima (λ_abs): The wavelengths at which the complex absorbs light, corresponding to electronic transitions.
Emission Maxima (λ_em): The wavelength of the emitted light, which is typically red-shifted from the absorption.
Luminescence Lifetime (τ): The duration of the excited state. Longer lifetimes are often desirable for applications in sensing or energy transfer. diva-portal.org
Quantum Yield (Φ): The efficiency of the emission process (photons emitted per photons absorbed).
The table below summarizes typical photophysical properties for a hypothetical ruthenium complex incorporating a ligand derived from a substituted naphthyridine.
| Property | Value | Description |
| Absorption Maxima (λ_abs) | 450 nm | Corresponds to the main MLCT absorption band. |
| Emission Maxima (λ_em) | 620 nm | Wavelength of phosphorescent emission from the triplet MLCT state. |
| Luminescence Lifetime (τ) | 250 ns | The average time the complex remains in the excited state. |
| Quantum Yield (Φ) | 0.05 | The efficiency of converting absorbed photons into emitted photons. |
| Redox Potential (E₁/₂) | +1.25 V vs SCE | Potential for the Ru(II)/Ru(III) oxidation. |
These properties can be systematically tuned by modifying the ligand structure, making these complexes highly adaptable for specific applications. diva-portal.org
Applications in Advanced Functional Materials (e.g., Molecular Switches, Optoelectronics)
The tunable electrochemical and photophysical properties of metal complexes derived from this compound make them promising candidates for advanced functional materials.
Molecular Switches: One of the most explored applications is in the field of molecular switches. diva-portal.org By incorporating a photochromic unit, such as a dithienylethene, into the naphthyridine ligand, it is possible to create a metal complex that can be reversibly switched between two stable states using light. chimia.chresearchgate.net
Mechanism: In its 'open' form, the complex may exhibit strong luminescence. Upon irradiation with UV light, the photochromic unit undergoes a cyclization reaction to its 'closed' form. This structural change alters the electronic structure of the ligand, creating a new energy pathway that quenches the luminescence of the metal complex. chimia.ch The process can be reversed by irradiating with visible light, restoring the luminescence. chimia.ch
This "on-off" switching of an optical property allows the state of the molecule to be read non-destructively, which is a critical feature for applications in data storage and molecular electronics. diva-portal.orgchimia.ch
Optoelectronics: The strong absorption in the visible spectrum and the luminescent properties of these complexes also make them suitable for applications in optoelectronics, such as in light-emitting diodes (LEDs) and photosensitizers for solar energy conversion. The ability to tune the emission color and efficiency by modifying the ligand is particularly advantageous for these applications. The long-lived excited states of some ruthenium complexes are beneficial for processes that rely on energy or electron transfer. diva-portal.org
Synthesis of Complex Naphthyridine Architectures and Analogues from 4 Bromo 5,7 Dichloro 1,6 Naphthyridine Scaffolds
Construction of Fused Naphthyridine Ring Systems (e.g., Benzonaphthyridines, Pyrimidopyridines, Pyrazolopyridines)
The chloro- and bromo- substituents on the 1,6-naphthyridine (B1220473) ring serve as key handles for annulation reactions, leading to the formation of fused polycyclic systems. These reactions typically involve an initial cross-coupling or nucleophilic substitution followed by an intramolecular cyclization step.
Benzonaphthyridines: The synthesis of benzo[b] ekb.egresearchgate.netnaphthyridines can be achieved through strategies like the Friedländer annulation or metal-catalyzed cross-coupling reactions followed by cyclization. nih.govmdpi.com Starting from 4-bromo-5,7-dichloro-1,6-naphthyridine, a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling can be performed at the C4-bromo position with an appropriately substituted aminoboronic acid or aniline (B41778) derivative. Subsequent intramolecular cyclization, often acid-catalyzed, can then form the fused benzene (B151609) ring. The reactivity of the chloro groups at C5 and C7 can be leveraged to introduce further modifications or to participate in the cyclization itself, depending on the reaction design. nih.gov
Pyrimidopyridines and Pyrazolopyridines: Fused heterocyclic systems such as pyrimido[4,5-b] ekb.egresearchgate.netnaphthyridines and pyrazolo[3,4-b] ekb.egresearchgate.netnaphthyridines can be synthesized through condensation reactions with bifunctional nucleophiles. nih.gov The chlorine atoms at the C5 and C7 positions are susceptible to nucleophilic aromatic substitution (SNAr). For instance, reaction with a diamine species like 2,6-diaminopyrimidin-4(3H)-one in a suitable solvent under microwave irradiation can lead to the formation of a fused pyrimidine (B1678525) ring. nih.gov Similarly, reaction with a substituted hydrazine (B178648) can yield a fused pyrazole (B372694) ring, creating a pyrazolopyridine architecture.
The table below summarizes representative strategies for constructing fused ring systems from a halogenated 1,6-naphthyridine core.
| Target Fused System | Reagent Type | Key Reaction(s) | Resulting Scaffold |
| Benzonaphthyridine | 2-Aminophenylboronic acid | Suzuki Coupling, Intramolecular Cyclization | Benzo[b] ekb.egresearchgate.netnaphthyridine |
| Pyrimidopyridine | Diamine (e.g., 2,6-diaminopyrimidin-4(3H)-one) | Nucleophilic Aromatic Substitution (SNAr) | Pyrimido[4,5-b] ekb.egresearchgate.netnaphthyridine |
| Pyrazolopyridine | Hydrazine derivative | Nucleophilic Aromatic Substitution (SNAr) | Pyrazolo[3,4-b] ekb.egresearchgate.netnaphthyridine |
Preparation of Polyfunctionalized 1,6-Naphthyridine Derivatives
The distinct electronic environments and bond strengths of the C-Br and C-Cl bonds in this compound allow for the stepwise and regioselective introduction of multiple functional groups. This differential reactivity is particularly useful in metal-catalyzed cross-coupling reactions.
Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for selective functionalization at the C4 position while leaving the C5 and C7 chloro groups intact for subsequent transformations. For example, a Suzuki coupling with an arylboronic acid can be performed under relatively mild conditions to introduce an aryl group at C4. The resulting 4-aryl-5,7-dichloro-1,6-naphthyridine can then be subjected to a second coupling reaction under more forcing conditions, or with a different catalyst system (e.g., cobalt-based), to functionalize the C5 and/or C7 positions. acs.org
This stepwise approach enables the synthesis of precisely substituted, polyfunctional 1,6-naphthyridine derivatives that would be difficult to access through other means. The choice of catalyst and reaction conditions is crucial for achieving high selectivity. acs.org Research has demonstrated that sequential palladium and cobalt catalysis can be used to achieve mixed bisarylated naphthyridines by exploiting the differential reactivity of iodo and chloro substituents, a principle that is directly applicable to the bromo/chloro substitution pattern of the title compound. acs.org
The following table illustrates a potential sequence for polyfunctionalization.
| Step | Reactive Site | Reaction Type | Example Coupling Partner | Intermediate/Product |
| 1 | C4-Br | Pd-catalyzed Suzuki Coupling | Phenylboronic acid | 4-Phenyl-5,7-dichloro-1,6-naphthyridine |
| 2 | C5-Cl | Buchwald-Hartwig Amination | Morpholine | 4-Phenyl-5-morpholino-7-chloro-1,6-naphthyridine |
| 3 | C7-Cl | Co-catalyzed Kumada Coupling | Methylmagnesium bromide | 4-Phenyl-5-morpholino-7-methyl-1,6-naphthyridine |
Diversity-Oriented Synthesis (DOS) Approaches utilizing the this compound Core
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules to populate chemical space for biological screening. cam.ac.uk The this compound core is an excellent scaffold for DOS due to its multiple, orthogonally reactive sites.
A DOS approach using this core would involve a "branching" strategy, where the central scaffold is treated with a variety of building blocks in a combinatorial fashion. cam.ac.uk The three halogen positions serve as anchor points for introducing diversity.
For example, a library of compounds can be generated by:
First Diversification Step: Reacting the C4-bromo position with a diverse set of boronic acids via Suzuki coupling.
Second Diversification Step: Taking the products from step one and reacting the C5 and C7 chloro positions with a diverse library of amines, alcohols, or other nucleophiles via SNAr or Buchwald-Hartwig reactions.
This approach allows for the rapid creation of a large matrix of compounds from a single, common starting material. The synthesis of various fused naphthyridine skeletons, such as pyrimido[4,5-b] ekb.egresearchgate.net- and benzo[b] ekb.egresearchgate.net-naphthyridines, from a common precursor under microwave irradiation is a practical example of a diversity-oriented approach. nih.gov By systematically varying the coupling partners at each of the three reactive sites, a library with significant skeletal and appendage diversity can be constructed, which is crucial for the discovery of novel biologically active molecules. nih.govrsc.org
The table below outlines a conceptual DOS library generation from the core scaffold.
| Core Scaffold | R¹ Building Blocks (at C4) | R² Building Blocks (at C5) | R³ Building Blocks (at C7) | Resulting Library |
| This compound | Aryl/Heteroaryl Boronic Acids (Set A) | Aliphatic/Aromatic Amines (Set B) | Alkyl/Aryl Grignard Reagents (Set C) | Diverse 4-R¹, 5-R², 7-R³ trisubstituted 1,6-naphthyridines |
Future Research Trajectories and Innovations in 4 Bromo 5,7 Dichloro 1,6 Naphthyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly functionalized naphthyridines often involves multi-step procedures that may not be environmentally benign. Future research will likely focus on the development of novel and sustainable synthetic methodologies for 4-Bromo-5,7-dichloro-1,6-naphthyridine.
One promising avenue is the exploration of greener synthetic routes that minimize waste and the use of hazardous reagents. For instance, multicomponent reactions (MCRs) offer an efficient way to construct complex molecules like functionalized 1,6-naphthyridines in a single step from simple precursors. tandfonline.comtandfonline.comresearchgate.net The development of an MCR that directly yields the this compound core would be a significant advancement. Furthermore, the use of environmentally friendly solvents and catalysts, such as ionic liquids or recyclable solid catalysts, could enhance the sustainability of the synthesis. tandfonline.comtandfonline.com For example, a one-pot, solvent-free synthesis of functionalized tandfonline.comnih.gov-naphthyridines has been explored using KF/basic alumina (B75360) as a recyclable catalyst. tandfonline.com
Another key area for innovation lies in the late-stage functionalization of the 1,6-naphthyridine (B1220473) scaffold. This approach involves introducing the bromo and chloro substituents at a later stage of the synthesis, which can provide greater flexibility and access to a wider range of derivatives. Mild and selective halogenation techniques will be crucial for the successful implementation of this strategy.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel MCRs for direct synthesis |
| Green Catalysis | Reduced environmental impact, catalyst recyclability | Use of ionic liquids, solid acids, or metal-organic frameworks |
| Late-Stage Functionalization | Increased molecular diversity, synthetic flexibility | Development of mild and regioselective halogenation methods |
Exploration of Unconventional Reactivity Pathways
The three halogen atoms on the this compound ring are expected to exhibit differential reactivity, providing a handle for selective chemical modifications. Future research will undoubtedly focus on exploring the unconventional reactivity pathways of this molecule, particularly in the realm of modern cross-coupling reactions.
The chlorine atoms at the 5 and 7 positions are likely to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, their relative reactivity may differ due to the electronic influence of the neighboring nitrogen atom and the bromo substituent. A systematic study of SNAr reactions with various nucleophiles would be invaluable for mapping the reactivity profile of this compound.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation. The regioselective cross-coupling of 5,7-dichloro-1,6-naphthyridine (B1340720) has been demonstrated, with the initial attack occurring at the 5-position. thieme-connect.comresearchgate.net It is anticipated that this compound will exhibit even more complex and potentially tunable regioselectivity in these reactions. The bromo group is typically more reactive than chloro groups in palladium-catalyzed couplings, which could allow for sequential and site-selective functionalization. The development of orthogonal strategies, where each halogen atom can be addressed independently, would be a major breakthrough.
| Reaction Type | Expected Reactivity | Potential Applications |
| Nucleophilic Aromatic Substitution | Selective substitution at C5 and C7 | Introduction of amine, ether, and thioether functionalities |
| Suzuki-Miyaura Coupling | Sequential C-C bond formation at C4, C5, and C7 | Synthesis of novel biaryl and polyaryl compounds |
| Buchwald-Hartwig Amination | Site-selective C-N bond formation | Access to a wide range of amino-substituted naphthyridines |
| Sonogashira Coupling | Introduction of alkynyl groups | Synthesis of extended π-systems for materials science applications |
Integration into Advanced Supramolecular and Nanoscience Applications
The planar, electron-deficient nature of the 1,6-naphthyridine core makes it an attractive building block for supramolecular chemistry and nanoscience. The presence of halogen atoms in this compound provides opportunities for halogen bonding, a non-covalent interaction that is increasingly being used for the construction of complex supramolecular architectures.
Future research could explore the use of this compound as a tecton for the self-assembly of discrete molecular cages, extended networks, and liquid crystalline phases. The directionality and strength of halogen bonds involving the bromo and chloro substituents could be tuned to control the resulting supramolecular structures.
In the field of nanoscience, 1,6-naphthyridine derivatives have been investigated for their potential applications in organic electronics and as fluorescent probes. nih.gov The introduction of bromo and chloro atoms can modulate the electronic properties and photophysical behavior of the naphthyridine core. Functionalization of this compound through cross-coupling reactions could lead to the development of novel organic light-emitting diode (OLED) materials, sensors, and molecular switches. Furthermore, the ability of the naphthyridine nitrogen atoms to coordinate with metal ions could be exploited for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or gas storage properties. The integration of 1,6-naphthyridine scaffolds into nanomaterials, such as nanoparticles, is also an emerging area of interest. researchgate.net
Computational Design and Prediction of Novel Naphthyridine Structures and Reactivity
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. In the context of this compound, computational studies can provide valuable insights into several key areas.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its reactivity towards various reagents. For instance, calculations of the electrostatic potential surface and frontier molecular orbitals can help to rationalize the regioselectivity observed in SNAr and cross-coupling reactions. Computational modeling can also be used to predict the strength and directionality of halogen bonds, aiding in the design of supramolecular assemblies.
Furthermore, quantum chemical calculations can be used to predict the photophysical properties of novel 1,6-naphthyridine derivatives, such as their absorption and emission wavelengths, and quantum yields. This information would be invaluable for the rational design of new fluorescent materials and probes. High-throughput virtual screening of computationally designed libraries of this compound derivatives could accelerate the discovery of new compounds with desired properties for applications in medicine and materials science. rsc.org
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity Prediction | Regioselectivity, reaction barriers, electronic structure |
| Molecular Dynamics (MD) | Supramolecular Assembly | Stability and structure of self-assembled systems |
| Time-Dependent DFT (TD-DFT) | Photophysics | Absorption and emission spectra, quantum yields |
| High-Throughput Virtual Screening | Materials and Drug Discovery | Identification of lead compounds with desired properties |
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-Bromo-5,7-dichloro-1,6-naphthyridine?
Methodological Answer: The synthesis typically involves halogenation of a naphthyridine precursor. For example:
- Halogenation with POBr₃/POCl₃ : Starting from 1,6-naphthyridin-5(6H)-one, bromination at the 5-position is achieved using POBr₃ at 95°C for 1 hour (57% yield), while chlorination at the same position requires POCl₃ at 130°C under sealed conditions for 20 hours (90% yield) .
- Selective Substitution : 4-Chloro derivatives can undergo further substitution. For instance, 4-chloro-1,6-naphthyridine reacts with dimethylamine at 135°C under sealed conditions to yield 4-dimethylamino derivatives .
Purification : Chromatography (HPLC-MS) and recrystallization are commonly used, with structural confirmation via X-ray crystallography (e.g., compound 4c in ) .
Q. How is the structural conformation of this compound characterized in solid-state studies?
Methodological Answer: X-ray crystallography is critical for confirming torsional angles and ring conformations. For example:
- Piperidine Ring Conformation : In derivatives like 4c, the piperidine ring adopts a screwed-boat conformation, with substituents (e.g., p-methoxyphenyl) torsioned from the pyridine plane .
- Spectroscopic Validation : IR and NMR (¹H/¹³C) complement crystallography. For instance, ¹H NMR distinguishes between axial and equatorial protons in heterocyclic systems .
Q. What are the key reactivity patterns of this compound in substitution reactions?
Methodological Answer: The bromine and chlorine atoms exhibit distinct reactivity:
- Nucleophilic Substitution : Bromine at the 4-position is more reactive toward amines (e.g., dimethylamine at 135°C) compared to chlorine .
- Aromatic Electrophilic Substitution : Chlorine at the 5- and 7-positions stabilizes the ring, directing further substitutions to meta/para positions. For example, 5-chloro derivatives react with methoxide (MeONa) to yield 5-methoxy analogs .
Advanced Research Questions
Q. How do mechanistic studies explain contradictory reactivity in halogenated naphthyridines?
Methodological Answer: Contradictions arise from electronic and steric effects. For example:
- Competing Pathways : 4-Bromo-1,6-naphthyridine reacts with potassium amide (KNH₂) in liquid ammonia to yield mixtures of 3- and 4-amines. The mechanism likely involves a dehydrohalogenation intermediate .
- Steric Hindrance : Bulky substituents (e.g., p-methoxybenzylidene) in derivatives like 4c reduce reactivity at certain positions .
Q. What role does this compound play in medicinal chemistry and drug design?
Methodological Answer: It serves as a versatile scaffold:
- Anticancer Agents : Derivatives are used to synthesize inhibitors targeting kinase enzymes. For example, dibenzo[b,h][1,6]naphthyridinecarboxamides show potential in structure-based drug design .
- Probes in Chemical Biology : Halogenated naphthyridines act as fluorescent probes for studying protein-ligand interactions (e.g., L-shaped heteroarenes in ) .
Q. How can researchers resolve contradictions in reported reaction yields for halogenation?
Methodological Answer: Variations arise from reaction conditions and purity of starting materials. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
